Silicon 2,3-naphthalocyanine dihydroxide is a synthetic compound characterized by the molecular formula C₄₈H₂₆N₈O₂Si and a molecular weight of approximately 774.9 g/mol. This compound belongs to the class of naphthalocyanines, which are known for their complex aromatic structures and significant stability. Silicon 2,3-naphthalocyanine dihydroxide features a silicon atom coordinated with two hydroxyl groups, contributing to its unique chemical properties and potential applications in various fields, including photothermal therapy and dye-sensitized solar cells .
Research indicates that Silicon 2,3-naphthalocyanine dihydroxide exhibits notable biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues . Additionally, studies suggest that it may have antimicrobial properties, although further research is needed to fully understand its mechanisms and efficacy.
Several methods have been developed for synthesizing Silicon 2,3-naphthalocyanine dihydroxide:
Silicon 2,3-naphthalocyanine dihydroxide has diverse applications:
Interaction studies involving Silicon 2,3-naphthalocyanine dihydroxide have focused on its behavior in biological systems and materials science:
Silicon 2,3-naphthalocyanine dihydroxide shares structural similarities with other compounds in the naphthalocyanine family. Here are some comparable compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Copper(II) 2,3-naphthalocyanine | C₄₈H₂₄N₈Cu | Known for high stability and strong absorption properties. |
Zinc(II) 2,3-naphthalocyanine | C₄₈H₂₄N₈Zn | Used in photodynamic therapy; less toxic than other metal derivatives. |
Aluminum 2,3-naphthalocyanine | C₄₈H₂₄N₈Al | Exhibits unique electronic properties suitable for organic photovoltaics. |
Silicon 2,3-naphthalocyanine dihydroxide is unique due to its dual hydroxyl functionality and silicon coordination, which enhance its solubility and reactivity compared to other naphthalocyanines. Its specific applications in both medical and energy sectors highlight its versatility and potential as a multifunctional compound.
Silicon 2,3-naphthalocyanine dihydroxide emerged as a significant derivative of naphthalocyanines, a class of macrocyclic compounds first synthesized in the late 20th century. Early synthetic routes involved cyclotetramerization of 2,3-naphthalonitrile precursors in the presence of silicon tetrachloride (SiCl₄), yielding silicon naphthalocyanine dichloride (SiNcCl₂) intermediates. Hydrolysis of SiNcCl₂ under controlled conditions produced the dihydroxide form, SiNc(OH)₂. Initial challenges in solubility and purity were addressed through innovations such as axial ligand substitution and peripheral functionalization. For example, substituting chloride ligands with hydroxyl groups improved aqueous compatibility, while introducing alkoxy chains (e.g., butoxy or methoxyethoxy groups) enhanced solubility in organic solvents.
Key milestones in synthesis include:
Silicon 2,3-naphthalocyanine dihydroxide belongs to the naphthalocyanine family, characterized by a 2,3-naphthalonitrile-derived macrocycle. Its structure features:
Compared to analogues:
![Simplified structural diagram highlighting silicon center, axial hydroxyls, and peripheral alkoxy groups]
Silicon 2,3-naphthalocyanine dihydroxide has revolutionized multiple domains:
Silicon 2,3-naphthalocyanine dihydroxide represents a distinctive macrocyclic compound characterized by its complex molecular architecture [1] [2]. The compound possesses the molecular formula C₄₈H₂₆N₈O₂Si with a molecular weight of 774.86 g/mol [1] [2] [5]. The structure consists of a central silicon atom coordinated to eight nitrogen atoms within an extended naphthalocyanine macrocyclic framework, with two hydroxyl groups occupying the axial positions [1] [2].
The naphthalocyanine core structure features four naphthalene units linked through nitrogen bridges, creating a highly conjugated aromatic system [3] [9]. The silicon center adopts an octahedral coordination geometry, with the macrocyclic ligand occupying the equatorial plane and the two hydroxyl groups positioned axially [6] [9]. This axial substitution pattern significantly influences the compound's solubility and chemical behavior compared to other silicon naphthalocyanine derivatives [6] [9].
The SMILES notation for the compound is O[Si]1(O)n2c3nc4nc(nc5n1c(nc6nc(nc2c7cc8ccccc8cc37)c9cc%10ccccc%10cc69)c%11cc%12ccccc%12cc5%11)c%13cc%14ccccc%14cc4%13, providing a detailed representation of the connectivity pattern [1]. The InChI key TWXYEPNVTJIKJY-MXGMYSBDSA-N serves as a unique identifier for this specific structural arrangement [1] [3].
The crystallographic structure of silicon naphthalocyanine compounds reveals important insights into their solid-state organization [12] [13]. While specific crystallographic data for silicon 2,3-naphthalocyanine dihydroxide is limited, related silicon phthalocyanine compounds provide valuable structural information for comparison [12] [13].
Silicon phthalocyanine dichloride, a structurally similar compound, crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.261(1) Å, b = 14.618(2) Å, c = 9.072(1) Å, and β = 98.51(1)° [12]. The crystal structure exhibits π-π stacking interactions extending in one direction along the c-axis [12]. These intermolecular interactions are fundamental to understanding the solid-state properties of naphthalocyanine derivatives [12] [13].
The predicted collision cross section for the compound shows values of 175.2 Ų for [M+H]⁺, 179.3 Ų for [M+Na]⁺, and 177.3 Ų for [M-H]⁻, indicating the three-dimensional molecular dimensions in the gas phase [3]. The exact mass of 774.194799 daltons provides precise molecular weight determination for analytical purposes [2] [3].
Silicon 2,3-naphthalocyanine dihydroxide exhibits characteristic physical properties that define its handling and application parameters [1] [2] [26]. The compound appears as a solid powder at room temperature with a distinctive coloration typical of naphthalocyanine derivatives [1] [2].
Physical Property | Value | Reference |
---|---|---|
Molecular Weight | 774.86 g/mol | [1] [2] |
Physical State | Solid powder | [1] [2] |
Melting Point | Not available | [26] |
Boiling Point | Not available | [26] |
Density | Not available | [26] |
Appearance | Solid | [2] |
The compound demonstrates limited water solubility, which is characteristic of naphthalocyanine derivatives with axial hydroxyl substituents [9] [10]. The maximum absorption wavelength occurs at 785 nanometers, indicating strong near-infrared absorption properties [1] [5]. This optical characteristic is fundamental to the compound's potential applications in photonic and optoelectronic systems [9] [21].
The monoisotopic mass of 774.194799 daltons and exact mass measurements provide precise analytical parameters for identification and quantification purposes [2] [3]. These values are essential for mass spectrometric analysis and structural confirmation [2] [3].
The chemical stability of silicon 2,3-naphthalocyanine dihydroxide is characterized by remarkable resistance to degradation under various conditions [6] [9]. The naphthalocyanine ring system demonstrates exceptional stability due to its extended aromatic character and the chelate effect of the macrocyclic structure [6] [9].
The silicon center exhibits non-labile behavior despite being bound through silicon-nitrogen bonds, which can be attributed to the macrocyclic chelate effect [6] [9]. This stability is demonstrated by the compound's ability to survive intact during concentrated sulfuric acid hydrolysis reactions [6]. The resistance of the ring system to degradation primarily stems from its aromaticity, while the silicon's resistance to expulsion from the system is associated with the macrocyclic effect [6].
Electrochemical studies on related silicon naphthalocyanine compounds reveal characteristic redox behavior [9]. The compounds typically exhibit two reversible reduction waves and oxidation waves, appearing as one-electron processes [9]. The difference in peak potentials between the first oxidation and first reduction waves correlates well with the excitation energy and fluorescence properties of the naphthalocyanine system [9].
The chemical reactivity profile indicates that the axial hydroxyl groups can undergo substitution reactions, allowing for the preparation of various derivatives [6] [9]. This reactivity pattern makes silicon 2,3-naphthalocyanine dihydroxide a valuable intermediate for synthesizing other silicon naphthalocyanine compounds [6].
The spectroscopic characteristics of silicon 2,3-naphthalocyanine dihydroxide provide distinctive identification markers and structural information [9] [21] [22]. The compound exhibits characteristic absorption patterns in multiple spectral regions, enabling comprehensive analytical characterization [9] [21].
Spectroscopic Technique | Key Features | Reference |
---|---|---|
UV-Visible | λmax = 785 nm | [1] [5] |
Near-Infrared | Strong absorption | [21] [23] |
Mass Spectrometry | Molecular ion peaks at m/z 774-775 | [2] [3] |
Nuclear Magnetic Resonance | Ring-current effects observed | [9] |
The ultraviolet-visible absorption spectrum displays the characteristic Q-band at 785 nanometers, which corresponds to the π-π* transition within the naphthalocyanine macrocycle [1] [5] [21]. This absorption maximum is red-shifted compared to phthalocyanine analogues due to the extended conjugation in the naphthalocyanine system [21] [22].
Nuclear magnetic resonance spectroscopy reveals significant ring-current effects characteristic of the aromatic naphthalocyanine system [9]. The large ring-current effect influences the chemical shifts of protons, with inner protons being shifted upfield less than corresponding phthalocyanine compounds, while outer protons experience greater upfield shifts [9].
Mass spectrometric analysis provides molecular ion confirmation through various ionization modes [2] [3]. The predicted collision cross sections for different adduct ions enable structural verification and molecular size determination [3]. Fragmentation patterns in tandem mass spectrometry can provide additional structural information about the macrocyclic framework and axial substituents [30].